Valproate de magnésium

Vue d'ensemble

Description

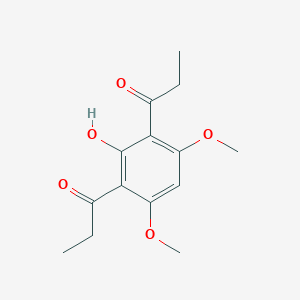

Le valproate de magnésium est le sel de magnésium de l’acide valproïque, un dérivé d’acide gras possédant des propriétés anticonvulsivantes. Il est principalement utilisé dans le traitement de l’épilepsie et du trouble bipolaire. Le composé est connu pour sa capacité à stabiliser l’humeur et à prévenir les crises en modulant les niveaux de neurotransmetteurs dans le cerveau .

Applications De Recherche Scientifique

Magnesium valproate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and neurotransmitter regulation.

Medicine: Magnesium valproate is extensively researched for its therapeutic effects in epilepsy, bipolar disorder, and migraine prophylaxis.

Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Safety and Hazards

Magnesium Valproate can cause side effects such as nausea, vomiting, diarrhea, abdominal pain, increased appetite, weight gain, sleepiness, shakiness in the legs, arms, hands, or feet, itching and rash, hair loss, aggression or anger, and weakness . It is not recommended for use in patients with a known allergy to magnesium valproate, valproic acid, or any other inactive ingredients present along with this medicine . It is also not recommended for use in patients suffering from liver diseases or urea cycle disorders due to the increased risk of serious adverse effects .

Orientations Futures

Magnesium Valproate has shown promise in the treatment of dementia patients, with a systematic review and meta-analysis suggesting that it may play an active role in the treatment of dementia patients . Another study revealed that magnesium could enhance the antimigraine properties of sodium valproate in combination therapy and reduce the required valproate dose for migraine prophylaxis .

Mécanisme D'action

Le valproate de magnésium exerce ses effets principalement par la modulation des niveaux de neurotransmetteurs dans le cerveau. Il renforce l’activité de l’acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur, et inhibe l’activité des neurotransmetteurs excitateurs tels que le glutamate. Cette double action contribue à stabiliser l’activité neuronale et à prévenir les crises .

Cibles et voies moléculaires :

Voie GABAergique : Le this compound augmente la synthèse et la libération du GABA, renforçant ses effets inhibiteurs.

Voie glutamatergique : Le composé inhibe la libération de glutamate, réduisant la signalisation excitatrice.

Canaux ioniques : Le this compound bloque les canaux sodiques voltage-dépendants, diminuant l’excitabilité neuronale .

Analyse Biochimique

Biochemical Properties

Magnesium valproate interacts with several enzymes, proteins, and other biomolecules. It has been shown to increase the turnover of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain . This interaction enhances GABAergic functions in specific brain regions, which are thought to be involved in controlling seizure generation and propagation .

Cellular Effects

Magnesium valproate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can reduce calcium ion conductance, activate the sodium-potassium ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy .

Molecular Mechanism

The molecular mechanism of action of magnesium valproate is multifaceted. It exerts its effects at the molecular level through several pathways. One of the key mechanisms is the inhibition of histone deacetylases and alteration of levels of DNA methylation, which leads to changes in gene expression . This ability to alter gene expression is a significant aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium valproate change over time. It has been observed that acute treatment with magnesium valproate can exert antimanic-like effects . Repeated treatment with valproate, but not magnesium valproate, blocked methylphenidate-induced hyperlocomotion .

Dosage Effects in Animal Models

The effects of magnesium valproate vary with different dosages in animal models. For instance, a study showed that repeated treatment with valproate (300 mg/kg), but not magnesium valproate (400 mg/kg), blocked methylphenidate-induced hyperlocomotion .

Metabolic Pathways

Magnesium valproate is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A (MAO-A), influencing the level of expression of its mRNA and the activity of its gene promoter .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le valproate de magnésium peut être synthétisé en faisant réagir l’acide valproïque avec de l’hydroxyde de magnésium ou de l’oxyde de magnésium. La réaction implique généralement la dissolution de l’acide valproïque dans un solvant approprié, tel que l’éthanol, puis l’ajout d’hydroxyde de magnésium ou d’oxyde de magnésium dans des conditions contrôlées pour former du this compound .

Méthodes de production industrielle : En milieu industriel, le this compound est souvent produit par une méthode similaire, mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions de réaction, telles que la température et le pH, afin de garantir un rendement et une pureté élevés. Le produit obtenu est ensuite purifié et formulé en diverses préparations pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le valproate de magnésium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits d’oxydation, en fonction des conditions utilisées.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le this compound peut participer à des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres atomes ou groupes

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Réactifs de substitution : Différents halogènes et autres électrophiles peuvent être utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent produire une large gamme de dérivés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon en chimie analytique.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et la régulation des neurotransmetteurs.

Médecine : Le this compound fait l’objet de recherches approfondies pour ses effets thérapeutiques dans l’épilepsie, le trouble bipolaire et la prophylaxie de la migraine.

Industrie : Le composé est utilisé dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés chimiques

Comparaison Avec Des Composés Similaires

Le valproate de magnésium est souvent comparé à d’autres sels de valproate, tels que le valproate de sodium et l’acide valproïque. Bien que tous ces composés partagent des effets thérapeutiques similaires, le this compound se distingue par sa capacité à offrir des avantages supplémentaires en raison de la présence d’ions magnésium.

Composés similaires :

Valproate de sodium : Propriétés anticonvulsivantes similaires, mais sans les avantages supplémentaires du magnésium.

Acide valproïque : Le composé parent présentant des effets thérapeutiques similaires, mais des propriétés pharmacocinétiques différentes.

Oxyde de magnésium : Utilisé en combinaison avec le valproate pour des effets thérapeutiques améliorés

Le this compound se distingue par ses effets combinés du valproate et du magnésium, ce qui en fait un composé précieux en milieu clinique et de recherche.

Propriétés

IUPAC Name |

magnesium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLHOIUJVEAGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

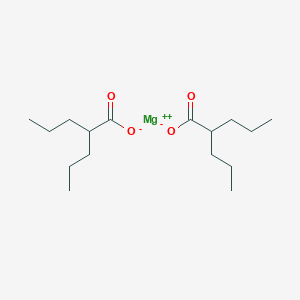

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041062 | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62959-43-7 | |

| Record name | Magnesium Valproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-propylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone](/img/structure/B32882.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)